1-(PIPERIDIN-3-YL)PIPERAZINE
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N3 |
|---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
1-piperidin-3-ylpiperazine |
InChI |
InChI=1S/C9H19N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h9-11H,1-8H2 |
InChI Key |
KNRNXHRUUUBYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CCNCC2 |
Origin of Product |
United States |
The Enduring Significance of Piperazine and Piperidine in Medicinal Chemistry
The piperidine (B6355638) and piperazine (B1678402) rings are among the most ubiquitous heterocyclic scaffolds found in pharmaceuticals. mdpi.comresearchgate.net Their prevalence stems from their favorable physicochemical properties and their ability to interact with a wide range of biological targets.
The piperidine moiety, a six-membered ring with one nitrogen atom, is a key component in numerous drugs across various therapeutic areas, including analgesics, antipsychotics, and antihistamines. mdpi.comresearchgate.net Its saturated nature allows for a three-dimensional arrangement of substituents, which can be crucial for precise receptor binding and enhancing metabolic stability. researchgate.net The piperidine skeleton is found in both natural alkaloids with potent biological activities and a vast number of synthetic drugs. mdpi.comencyclopedia.pub Researchers have successfully incorporated the piperidine ring to develop agents for cancer, Alzheimer's disease, and various microbial infections. encyclopedia.pubijnrd.org
Similarly, the piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a vital scaffold in drug design. ijrrjournal.comresearchgate.net This symmetrical structure provides two points for substitution, allowing for the creation of diverse chemical libraries. ijrrjournal.comresearchgate.net Piperazine derivatives are known for their central nervous system activity, with applications as antipsychotic, antidepressant, and anxiolytic agents. nih.gov The presence of the two nitrogen atoms often imparts favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability. bohrium.com Furthermore, piperazine derivatives have demonstrated a broad spectrum of biological activities, including antihistaminic, antianginal, anticancer, and antiviral effects. wisdomlib.org
The combination of these two powerful pharmacophores into a hybrid structure has been shown to enhance biological activity, a strategy known as molecular hybridization. tandfonline.com
The 1 Piperidin 3 Yl Piperazine Scaffold: a Focal Point for Innovation
The specific arrangement of the 1-(PIPERIDIN-3-YL)PIPERAZINE scaffold has captured the attention of researchers in advanced chemical biology. This particular linkage creates a unique three-dimensional architecture that can be strategically functionalized to target specific biological pathways with high affinity and selectivity.
Charting the Research Trajectory for 1 Piperidin 3 Yl Piperazine Derivatives
Established Synthetic Pathways to the this compound Core
The construction of the this compound framework relies on several key organic reactions. These methods provide access to the core structure, which can then be further modified.
Reductive Amination Approaches
Reductive amination is a cornerstone in the synthesis of piperazine and piperidine-containing molecules. mdpi.commdpi.com This method typically involves the reaction of a piperidone derivative with a piperazine, or vice versa, in the presence of a reducing agent. A common strategy involves the reaction of N-protected piperidones with piperazine. For instance, N-methyl-4-piperidone can be reacted with a protected piperazine derivative, followed by reduction to form the desired C-N bond. nih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used mild reducing agent in these transformations. nih.gov The versatility of this approach allows for the introduction of various substituents on either ring system by selecting the appropriate starting materials. A general representation of this approach is the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced. mdpi.com
Nucleophilic Substitution Reactions
Nucleophilic substitution is another fundamental strategy for assembling the this compound scaffold. This can involve the reaction of a piperidine derivative bearing a leaving group at the 3-position with piperazine. The piperazine acts as the nucleophile, displacing the leaving group to form the desired product. evitachem.com Conversely, a piperazine with a suitable leaving group could react with a piperidine nucleophile. The efficiency of this reaction is influenced by the nature of the leaving group and the reaction conditions. For example, the synthesis of related compounds has been achieved through the reaction of aryl bromides with tert-butyl piperazine-1-carboxylate. researchgate.net
Carboxyamide Reduction Methods
The reduction of a carboxyamide linkage provides an alternative route to the this compound core. mdpi.com This method involves the formation of an amide bond between a piperidine carboxylic acid derivative and piperazine, followed by reduction of the amide carbonyl group. For example, a piperidine-3-carboxylic acid can be coupled with piperazine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). nih.gov The resulting amide is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions to yield the final diamine product. evitachem.com
Advanced Derivatization Techniques for Functionalization of the Piperidine and Piperazine Rings
Once the core this compound structure is obtained, further functionalization of the piperidine and piperazine rings is often necessary to modulate its properties.
N-Alkylation Strategies
N-alkylation is a common method for derivatizing the nitrogen atoms of both the piperidine and piperazine rings. mdpi.comevitachem.com This can be achieved by reacting the parent compound with various alkylating agents, such as alkyl halides or sulfonates. mdpi.com For example, the secondary amine on the piperidine ring and the available nitrogen on the piperazine ring can be alkylated to introduce a wide range of substituents. evitachem.com These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction. The choice of alkylating agent and reaction conditions can allow for selective alkylation of one nitrogen over the other, depending on their relative nucleophilicity.
C-H Functionalization Advances
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, including those containing piperazine and piperidine rings. beilstein-journals.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents onto the carbon framework of the rings. beilstein-journals.org While C-H functionalization of piperazines can be challenging due to the presence of two nitrogen atoms, recent advances in photoredox catalysis and transition-metal catalysis have enabled the α-C-H functionalization of piperazines. beilstein-journals.orgresearchgate.net These methods can be applied to introduce aryl, vinyl, and other groups to the carbon atoms adjacent to the nitrogen atoms. beilstein-journals.org For instance, photoredox C-H arylation of N-Boc piperazines has been successfully demonstrated. encyclopedia.pub Similarly, methods for the C(sp³)–H methylation of saturated heterocycles, including piperidines and piperazines, have been developed using decatungstate photocatalysis. nih.gov
Table of Synthetic Reactions and Derivatizations
| Reaction Type | Section | Description | Key Reagents/Conditions |
| Reductive Amination | 2.1.1 | Formation of C-N bond via an imine intermediate. | Ketone/Aldehyde, Amine, NaBH(OAc)₃ |
| Nucleophilic Substitution | 2.1.2 | Displacement of a leaving group by a nucleophile. | Alkyl Halide, Nucleophilic Amine, Base |
| Carboxyamide Reduction | 2.1.3 | Reduction of an amide to an amine. | Carboxylic Acid, Amine, EDCI/HOBt, LiAlH₄ |
| N-Alkylation | 2.2.1 | Introduction of alkyl groups on nitrogen atoms. | Alkyl Halide, Base |
| C-H Functionalization | 2.2.2 | Direct introduction of substituents on carbon atoms. | Photoredox/Transition-Metal Catalyst |
Incorporation into Complex Heterocyclic Systems
The this compound moiety serves as a versatile building block for the construction of more complex heterocyclic systems. Synthetic chemists utilize its reactive sites—the secondary amines of the piperazine and piperidine rings—to build fused or spirocyclic structures.
One common strategy involves the reaction of the piperazine nitrogen with bifunctional electrophiles to form new rings. For instance, multicomponent reactions can be employed to fuse additional heterocyclic rings, such as pyrazolo[3,4-b]pyridines, onto the core structure. beilstein-journals.org The condensation of 5-aminopyrazoles with aldehydes and cyclic ketones in the presence of a piperazine-containing substrate can lead to the formation of complex fused systems. beilstein-journals.org
Another approach is the palladium-catalyzed cyclization, which allows for the modular synthesis of substituted piperazines and related nitrogen heterocycles. acs.org This method can couple diamine components with propargyl units to create larger ring systems or fused bicyclic structures. acs.org Furthermore, the piperidine nitrogen can participate in intramolecular cyclization cascades. For example, after appropriate functionalization of the piperidine nitrogen, an intramolecular radical cyclization can be initiated to form polycyclic piperidine derivatives. mdpi.com
The creation of spirocyclic systems is another important derivatization. An Indian patent describes a process for preparing a key intermediate for Lurasidone, (3aR,7aR)-4′-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1′-piperazin]-1′-ium methanesulfonate, which features a spiro-linkage at the piperazine ring. justia.com This transformation is achieved by reacting 3-(piperazin-1-yl)benzo[d]isothiazole with (R,R)-trans-1,2-bis(methanesulfonylmethyl)cyclohexane, where the piperazine nitrogen acts as a nucleophile to displace the mesylates, forming the spiro-isoindole system. justia.comgoogle.com
These methodologies demonstrate the utility of this compound as a scaffold for generating structural diversity, leading to novel compounds with potential therapeutic applications. nih.govbohrium.com
Asymmetric Synthesis and Chiral Resolution of Enantiomeric Forms
The piperidine ring in this compound contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-(piperidin-3-yl)piperazine. The specific stereochemistry is often crucial for biological activity, necessitating methods for obtaining enantiomerically pure forms. thieme-connect.com
Asymmetric Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials. One strategy involves using a chiral auxiliary. For example, derivatives of (R)-phenylglycinol can serve as a chiral template to guide the stereoselective formation of substituted piperazines. nih.gov Another approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation of pyridine (B92270) precursors or palladium-catalyzed asymmetric allylic substitution cascades. mdpi.comnih.gov Researchers have also developed methods using β-lactam synthons to asymmetrically construct piperazine rings. nih.govorganic-chemistry.org
Chiral Resolution: Chiral resolution is a common technique to separate a racemic mixture into its individual enantiomers. This can be achieved through several methods:
Diastereomeric Salt Formation: This classical method involves reacting the racemic piperazine derivative with a chiral resolving agent, such as a chiral acid like (1S)-(+)-10-camphorsulfonic acid or di-p-toluoyl-L-tartaric acid. google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with a base. This method was employed in an early synthesis of Lurasidone, where the racemic intermediate was resolved using L-tartaric acid. google.com
Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. For instance, a kinetic resolution of 2-arylpiperazines has been demonstrated using n-butyllithium and the chiral ligand (+)-sparteine, achieving high enantiomeric ratios. nih.gov
Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful tool for separating enantiomers. This technique was used to separate diastereomers of complex piperazine-containing dipeptides. nih.gov
The table below summarizes common approaches for obtaining enantiopure piperazine derivatives.
| Method | Description | Example Resolving Agent/Catalyst |
| Diastereomeric Salt Formation | Reaction of a racemate with a chiral acid/base to form diastereomeric salts that are separated by crystallization. | Di-p-toluoyl-L-tartaric acid, (1S)-(+)-10-camphorsulfonic acid google.com |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent, leaving one enantiomer in excess. | n-BuLi / (+)-sparteine nih.gov |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral auxiliaries, reagents, or catalysts. | Chiral auxiliaries (e.g., from (R)-phenylglycinol), Chiral catalysts (e.g., Cinchona alkaloids) nih.govmdpi.com |
| Chiral Chromatography | Physical separation of enantiomers using a column with a chiral stationary phase (CSP). | Preparative HPLC with a CSP nih.gov |
Role as a Key Intermediate in Organic Synthesis
This compound and its closely related N-substituted analogs are crucial intermediates in the synthesis of numerous organic molecules, particularly in the field of medicinal chemistry. ontosight.airesearchgate.net The piperazine-piperidine framework is a privileged structure found in many biologically active compounds. researchgate.netmdpi.com
A prominent example of its application is in the industrial synthesis of Lurasidone , an atypical antipsychotic drug. wipo.intgoogle.com In several patented synthetic routes, a derivative of this compound, specifically 3-(piperazin-1-yl)benzo[d]isothiazole, serves as a key building block. google.comgoogle.com This intermediate is coupled with other fragments to construct the final complex structure of Lurasidone. For instance, one process involves the reaction of 3-(piperazin-1-yl)benzo[d]isothiazole with (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane to form a spirocyclic piperazinium intermediate, which is then reacted with a bicyclic dione (B5365651) to yield Lurasidone. google.com
Beyond Lurasidone, this scaffold is used to synthesize a wide array of compounds targeting various biological systems. nih.gov Its derivatives have been investigated for use as:
Antipsychotics and antidepressants tantuchemicals.com
Antihistamines tantuchemicals.com
Antibiotics and sedatives tantuchemicals.com
Kinase inhibitors for cancer therapy mdpi.com
The synthesis of these derivatives often involves N-alkylation or N-arylation at the available nitrogen atoms of the piperidine or piperazine rings. Common synthetic transformations include reductive amination, nucleophilic substitution with alkyl halides, and palladium-catalyzed Buchwald-Hartwig coupling. mdpi.com The table below highlights some key intermediates derived from or related to this compound and their application in the synthesis of target molecules.
| Intermediate | Target Molecule/Class | Synthetic Transformation |
| 3-(Piperazin-1-yl)benzo[d]isothiazole | Lurasidone google.comgoogle.com | Reaction with an activated cyclohexane (B81311) derivative google.com |
| 1-Methyl-4-(piperidin-4-yl)piperazine | Brigatinib tantuchemicals.com | Used as a building block in the synthesis of the kinase inhibitor tantuchemicals.com |
| 1-(3-methyl-4-(nitrophenoxy)phenyl)-1H-pyrazol-5-yl)piperazine | Teneligliptin Intermediate google.com | Serves as a key precursor in the synthesis of the antidiabetic drug google.com |
| 1-(4-Fluorophenyl)piperazine | Conazole Analogs (Antimicrobial) researchgate.net | Used as a starting material for multi-step synthesis involving the formation of triazole rings researchgate.net |
The versatility of this compound as a synthetic intermediate underscores its importance in drug discovery and development, providing a reliable scaffold for creating structurally diverse and pharmacologically active molecules.
Affinities and Selectivities for Sigma Receptors (σ1R, σ2R)
The piperidine and piperazine moieties are critical structural elements that determine the affinity and selectivity of ligands for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.govresearchgate.net The basic nitrogen atom within these rings is considered a key pharmacophoric element for sigma receptor binding. mdpi.com Studies comparing derivatives show that replacing a piperazine ring with a piperidine can significantly enhance affinity for the σ1R. nih.govresearchgate.net For instance, a comparison between two closely related compounds showed that the piperidine-containing molecule had a σ1R affinity (Ki) of 3.64 nM, whereas its piperazine counterpart was significantly weaker at 1531 nM. nih.govresearchgate.net This highlights the piperidine moiety as a potentially critical structural feature for high σ1R affinity. nih.govresearchgate.net
Table 1: Comparative Sigma Receptor Affinities of Piperidine vs. Piperazine Derivatives This table illustrates the impact of the core ring structure on sigma receptor binding affinity based on representative data from literature.
| Compound Analogue | Core Moiety | σ1R Ki (nM) | σ2R Ki (nM) | Source |
|---|---|---|---|---|
| Compound 5 Analogue | Piperidine | 3.64 | - | nih.gov |
| Compound 4 Analogue | Piperazine | 1531 | - | nih.gov |
| Compound 1 Analogue | Benzylpiperidine | 3.2 | 106 | nih.gov |
| Compound 3 Analogue | Benzylpiperidine | 8.9 | 231 | nih.gov |
Compounds incorporating the piperidine and piperazine scaffolds have demonstrated both agonistic and antagonistic activities at sigma receptors. Several piperidine derivatives have been identified as high-affinity σ1R antagonists. nih.govresearchgate.netacs.org The development of selective σ1R antagonists is a significant area of research, as these agents show potential in treating neuropathic pain. mdpi.comnih.gov Functional assays have confirmed the antagonistic properties of these types of compounds. unict.it
In contrast, other structural frameworks incorporating these rings can lead to agonistic activity. For example, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was found to act as a potent σ1R agonist. nih.govrsc.org This dual potential for either agonism or antagonism underscores the chemical versatility of the piperidine-piperazine scaffold in modulating sigma receptor function.
The analysis of ligand binding profiles for piperidine and piperazine derivatives at sigma receptors often involves radioligand displacement assays. nih.govunict.it Commonly used radioligands include 3H-pentazocine for σ1R and [3H]-1,3-di-(2-tolyl)guanidine (DTG) for σ2R sites. nih.govunict.it The binding affinity is typically expressed as the inhibition constant (Ki). nih.gov
Structural analysis reveals that a basic amine is a crucial feature for many sigma receptor ligands. mdpi.com The protonation state of the nitrogen atoms in the piperidine and piperazine rings at physiological pH is a key factor influencing binding potency. nih.gov The interaction with the receptor is thought to involve hydrophobic regions, and the presence of a phenylpiperidine or phenylpiperazine ring, which has similar dimensions to a phenylethylamine moiety, has proven effective for potent binding. mdpi.com Computational modeling and molecular dynamics simulations are often used to understand the specific interactions between the ligand and amino acid residues within the receptor's binding site. nih.govrsc.org
Dopamine (B1211576) Receptor (D2DAR) Interactions
Piperazine derivatives, in particular, have been extensively studied for their interactions with dopamine receptors, especially the D2 subtype (D2DAR). tandfonline.com Antagonism at D2 receptors is a cornerstone of the mechanism of action for many antipsychotic drugs. nih.govsigmaaldrich.com Numerous novel compounds based on a piperazine scaffold have been designed and synthesized, showing significant affinity for the D2 receptor. tandfonline.comrsc.org For example, a series of indazole-piperazine derivatives displayed Ki values for the D2 receptor in the low nanomolar range. tandfonline.com
Functional assays consistently reveal that many piperazine-based compounds act as D2 receptor antagonists. tandfonline.comrsc.orgresearchgate.net In studies using CHO-K1 cells expressing human D2 receptors, selected indazole-piperazine derivatives were shown to inhibit the dopamine response, confirming their antagonistic efficacy. tandfonline.com For instance, at a 1 µM concentration, compounds from this series demonstrated up to 50.8% inhibition of the dopamine response. tandfonline.com This antagonist profile at the D2 receptor is a key characteristic sought in the development of new antipsychotic agents. tandfonline.comrsc.org
Table 2: D2 Receptor Antagonist Activity of Representative Piperazine Derivatives This table presents binding affinity and functional antagonism data for selected compounds from the literature.
| Compound | D2 Ki (nM) | Functional Assay Result (% Inhibition of Dopamine Response) | Source |
|---|---|---|---|
| Compound 1 | 12.5 | 48.5 ± 4.9% | tandfonline.com |
| Compound 10 | 10.1 | 50.8 ± 5.4% | tandfonline.com |
| Compound 3w | 3.5 | IC50 = 11.6 nM (Antagonist Assay) | rsc.org |
The piperidine and piperazine structures are also integral to compounds that modulate the dopamine transporter (DAT). researchgate.netnih.gov The DAT is responsible for the reuptake of dopamine from the synaptic cleft and is a primary target for psychostimulants. researchgate.netidrblab.net Atypical DAT inhibitors are being investigated as potential treatments for substance use disorders. researchgate.net
Research comparing the well-known piperazine-based DAT inhibitor GBR 12909 with its piperidine analogs found that one of the two nitrogen atoms in the piperazine ring is essential for high-affinity binding. nih.gov A piperidine analog, O-526, retained high potency for DAT, similar to GBR 12909, indicating that a piperidine ring can effectively substitute for the piperazine in certain structural contexts to maintain DAT affinity. nih.gov Other studies have explored bioisosteric replacement of the piperazine ring with aminopiperidines, leading to compounds with high to moderate DAT affinities (Ki values ranging from 30.0 nM to 77.2 nM for lead compounds) and improved metabolic stability. researchgate.net
Serotonin (B10506) Receptor (5-HT) Subtype Affinities (5-HT1A, 5-HT2A, 5-HT7)
Arylpiperazine derivatives are renowned for their high affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. tandfonline.comacs.orgresearchgate.net This multi-target profile is often desirable for developing treatments for complex neuropsychiatric disorders.
Numerous studies have reported on long-chain arylpiperazines with potent 5-HT1A and 5-HT2A receptor affinity. tandfonline.comresearchgate.net A series of indazole-piperazine derivatives showed high affinity for both receptors, with Ki values as low as 8.8 nM for 5-HT1A and 21.3 nM for 5-HT2A. tandfonline.com Functionally, these compounds often act as 5-HT1A receptor agonists and 5-HT2A receptor antagonists, a profile considered beneficial for antipsychotic efficacy. tandfonline.com
The 5-HT7 receptor has also emerged as a significant target for piperazine-containing compounds. acs.orgnih.gov A series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides yielded several compounds with high affinity for the 5-HT7 receptor, with some showing Ki values in the sub-nanomolar range (e.g., 0.22 nM). acs.org These compounds were also evaluated for their affinity at 5-HT1A and 5-HT2A receptors, demonstrating varying degrees of selectivity. acs.org
Table 3: Serotonin Receptor Affinities of Representative Piperazine Derivatives This table summarizes the binding affinities of selected piperazine-based compounds at key serotonin receptor subtypes.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Source |
|---|---|---|---|---|
| Compound 1 | 8.8 | 21.3 | 291.1 | tandfonline.com |
| Compound 10 | 11.2 | 34.6 | 134.8 | tandfonline.com |
| Compound 11 | 38.3 | 114.3 | 77.4 | tandfonline.com |
| Compound 44 | 44.4 | >1000 | 0.22 | acs.org |
Serotonin Reuptake Inhibition
The structural framework of piperazine and piperidine derivatives has been a focus in the development of serotonin reuptake inhibitors. Research into 1,5-disubstituted tetrazoles, which incorporate a piperidine or piperazine linker, has shed light on how structural modifications influence the inhibition of monoamine reuptake. biomolther.org A study on these compounds, which feature a tetrazole-linker-piperidine/piperazine-spacer-phenyl ring structure, demonstrated that increasing the carbon linker length from three to four atoms significantly enhanced the inhibitory effect on serotonin (5-HT) reuptake. biomolther.org This suggests that the spatial arrangement and flexibility of the molecule are critical for its interaction with the serotonin transporter.
Furthermore, N-substituted piperazines have been identified as potent dual inhibitors of serotonin and noradrenaline reuptake. nih.govresearchgate.net Specifically, N-(1,2-diphenylethyl) piperazine derivatives have shown a strong in vitro profile, comparable to established dual reuptake inhibitors. nih.gov The strategic substitution on the piperazine ring is crucial for achieving high-affinity binding to both the serotonin and norepinephrine (B1679862) transporters, often with selectivity over the dopamine transporter. nih.gov
Linker Length and Receptor Selectivity Modulation
The length of the alkyl or carboxamide linker chain connecting the core piperazine or piperidine structure to other chemical moieties plays a pivotal role in modulating receptor selectivity. In the context of dopamine D4 receptor ligands, altering the linker chain length has been shown to significantly impact affinity and selectivity. For instance, adding an extra methylene (B1212753) to a propanamide linker in certain 2-(piperidin-4-yl)pyridinyl analogs resulted in a marked decrease in D4 receptor affinity. nih.gov This finding aligns with previous research highlighting the importance of carboxamide linker length for selectivity among D2-like receptors. nih.gov
Histamine (B1213489) H3 Receptor (H3R) Antagonism
The histamine H3 receptor (H3R) is a G protein-coupled receptor that modulates the release of various neurotransmitters, including histamine, acetylcholine (B1216132), dopamine, and serotonin. nih.govnih.gov As such, H3R antagonists are of interest for treating a range of neurological and psychiatric disorders. nih.govacs.org Research has shown that certain piperidine and piperazine derivatives can act as potent H3R antagonists. nih.govebi.ac.uk Interestingly, some compounds initially developed as H3R antagonists were later found to possess significant affinity for other receptors, leading to the exploration of dual-target ligands. nih.govacs.org
Dual H3/σ1 Receptor Targeting
A noteworthy development in this area is the discovery of compounds that exhibit dual antagonism at both the histamine H3 receptor and the sigma-1 (σ1) receptor. nih.govacs.org The σ1 receptor is a unique protein involved in various cellular functions and is considered a target for conditions like pain and neurodegenerative diseases. nih.govacs.org
Studies comparing piperazine and piperidine derivatives revealed that the piperidine moiety is often a critical structural element for achieving dual H3/σ1 receptor activity. nih.govacs.orgpolimi.it For example, a comparison between two closely related compounds, where one contained a piperidine ring and the other a piperazine ring, showed a significant difference in their affinity for the σ1 receptor, while their H3R affinity remained comparable. nih.govacs.orgpolimi.it The piperidine-containing compound displayed high affinity for both receptors, whereas the piperazine analogue was highly selective for the H3R. nih.govacs.org This difference is attributed to the protonation state of the respective rings at physiological pH, which influences the interaction with the σ1 receptor binding site. acs.org
| Compound | Basic Moiety | hH3R Ki (nM) | σ1R Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 4 | Piperazine | 3.17 | 1531 | nih.gov |
| Compound 5 | Piperidine | 7.70 | 3.64 | nih.gov |
| KSK67 | Piperazine | - | - | nih.govacs.org |
| KSK68 | Piperidine | - | - | nih.govacs.org |
Gamma-Aminobutyric Acid (GABA) Receptor Agonism
Piperazine itself is known to act as a GABA receptor agonist. drugbank.com It selectively binds to muscle membrane GABA receptors, leading to hyperpolarization of nerve endings and subsequent flaccid paralysis of helminths, which is its mechanism of action as an anthelmintic agent. drugbank.com The GABA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org
The development of specific GABA receptor agonists has involved extensive structural modifications of parent compounds. nih.gov While direct studies on this compound as a GABA agonist are not prevalent in the provided context, the inherent GABAergic activity of the piperazine ring suggests a potential for derivatives to interact with GABA receptors. The GABA receptor complex is a target for a wide range of drugs, and its modulation can have significant effects on neuronal excitability. wikipedia.org
Investigation of Opioid Receptor Interactions
The piperazine scaffold has also been explored in the context of opioid receptor ligands. Research has identified that 1-substituted 4-(3-hydroxyphenyl)piperazines can act as pure opioid receptor antagonists. nih.gov A surprising finding was that a piperazine analogue lacking a methyl substituent, which was thought to be crucial for antagonist activity in the related piperidine series, still functioned as a pure antagonist at μ, δ, and κ opioid receptors. nih.gov This indicates significant differences in how piperazine and piperidine-based ligands interact with opioid receptors. nih.gov
Furthermore, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a novel class of opioid receptor antagonists. acs.org Efforts to develop selective kappa opioid receptor antagonists from this class have been undertaken, leading to the synthesis and evaluation of numerous analogues. acs.org Acyl piperazines have also emerged as a class of synthetic opioids with significant agonist activity at the µ-opioid receptor. service.gov.uk
| Compound | μ Receptor Ke (nM) | δ Receptor Ke (nM) | κ Receptor Ke (nM) | Reference |
|---|---|---|---|---|
| 5a (piperazine analogue) | 8.47 | 34.3 | 36.8 | nih.gov |
Enzyme Inhibition and Modulatory Activities
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a primary target in the symptomatic treatment of Alzheimer's disease. The inhibition of AChE increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain. Various derivatives incorporating the piperazine (B1678402) or piperidine-piperazine moiety have demonstrated significant AChE inhibitory activity.
Phthalimide-piperazine derivatives have been designed as analogs of the well-known AChE inhibitor, Donepezil. In one study, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and tested. The results indicated that compounds with electron-withdrawing groups on the benzyl (B1604629) ring, particularly at the ortho position, showed enhanced potency. For instance, the derivative with an ortho-chloro substituent on the benzyl ring (Compound 4a ) was the most potent in its series, with an IC50 value of 0.91 µM. nih.gov Another study on phthalimide-piperazine derivatives identified a compound with a 4-fluorophenyl moiety as the most active in its series, with an IC50 of 16.42 µM. nih.gov
Benzothiazole-piperazine hybrids also exhibit strong, selective inhibition of AChE. One of the most potent compounds from a synthesized series (Compound 12 ) demonstrated an IC50 value of 2.31 μM. nih.gov Structure-activity relationship (SAR) studies of these hybrids revealed that bulky, flexible side groups and electron-withdrawing substituents on terminal phenyl rings generally improve inhibitory action. nih.gov For example, compounds with fluoro, chloro, and nitro groups displayed better inhibition than those with an unsubstituted phenyl ring. nih.gov
Furthermore, a series of thiazole-piperazine derivatives showed highly potent AChE inhibition. One compound in particular, featuring a 4-benzylpiperazine fragment, registered an IC50 value of 0.011 µM, which was approximately five times more potent than the reference drug Donepezil (IC50 = 0.054 µM). mdpi.comnih.gov
| Compound Series | Specific Derivative | AChE IC50 (µM) | Reference |
|---|---|---|---|
| Phthalimide-Piperazine | 2-chloro-benzyl derivative (4a) | 0.91 | nih.gov |
| Phthalimide-Piperazine | 4-fluorophenyl derivative (4b) | 16.42 | nih.gov |
| Benzothiazole-Piperazine | Compound 12 | 2.31 | nih.gov |
| Benzothiazole-Piperazine | Compound with terminal benzhydryl group (11) | 4.54 | nih.gov |
| Thiazole-Piperazine | 4-benzylpiperazine derivative (5o) | 0.011 | mdpi.comnih.gov |
| Reference Drug | Donepezil | 0.054 | mdpi.comnih.gov |
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) mRNA Translation Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). Inhibiting PCSK9 is a validated therapeutic strategy for managing hypercholesterolemia. Research has identified that small molecules can inhibit the ribosomal synthesis of PCSK9.
A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. nih.govmdpi.com This class of compounds represents a novel chemical series that has shown improvements in potency against PCSK9, as well as favorable ADME (absorption, distribution, metabolism, and excretion) properties and in vitro safety profiles when compared to earlier lead structures. nih.govmdpi.com Specific analogues within this series, such as compounds 4d and 4g , were highlighted for their enhanced profiles. nih.gov
| Compound Series | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides | mRNA Translation Inhibition | Compounds like 4d and 4g showed improved potency and favorable ADME/safety profiles. | nih.govmdpi.com |
Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. Its inhibition increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion in a glucose-dependent manner. Piperazine and piperidine-based scaffolds are central to many DPP-4 inhibitors.
Research into substituted piperazines containing a fluorophenyl β-amino amide moiety led to the discovery of a structurally novel series of potent and selective DPP-4 inhibitors. mdpi.com Simplification of the lead molecule and the incorporation of multiple fluorine atoms on the phenyl ring resulted in low molecular weight analogs with significant potency. For example, one such compound demonstrated an IC50 of 19 nM against DPP-4 with over 4000-fold selectivity over related proteases like quiescent cell proline dipeptidase (QPP). mdpi.com
Another study identified 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine (B122466) as a DPP-4 inhibitor with an IC50 of 3.73 μM. nih.gov Additionally, prolyl-fluoropyrrolidine derivatives possessing aryl-substituted piperazines with acetamide (B32628) linkers were synthesized, with the most active compounds showing IC50 values of 0.43 μM and 0.83 μM. nih.gov
| Compound Series | Specific Derivative | DPP-4 IC50 | Reference |
|---|---|---|---|
| Fluorophenyl β-amino amide piperazines | Compound 32 | 19 nM | mdpi.com |
| Aryl-substituted piperazine with acetamide linker | Compound 48 | 0.43 µM | nih.gov |
| Aryl-substituted piperazine with acetamide linker | Compound 47 | 0.83 µM | nih.gov |
| Chloroquinolyl-piperazinyl-acetyl-pyrrolidine | Compound 23 | 3.73 µM | nih.gov |
| Reference Drug | Sitagliptin | 18 nM | nih.gov |
Lysine Specific Demethylase 1 (LSD1) Inhibition
Lysine Specific Demethylase 1 (LSD1) is an epigenetic regulator and a promising therapeutic target, particularly in oncology. LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase, sharing structural similarities with monoamine oxidase A and B (MAO-A and MAO-B).
The introduction of a piperidine (B6355638) group into certain chemical scaffolds has been shown to enhance LSD1 inhibitory activity. In a study of indole-5-yl-cyclopropane amine derivatives, a compound featuring a piperidine moiety (Compound 9 ) exhibited a potent inhibitory effect on LSD1 with an IC50 of 24.4 nM. nih.gov Further analysis suggested that this compound may interact covalently with the LSD1 enzyme. nih.gov
Another series of compounds, based on a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold, were developed as potent and selective LSD1 inhibitors. These compounds act as competitive inhibitors against the dimethylated H3K4 substrate. The most potent derivatives in this class displayed Kᵢ values as low as 29 nM and exhibited high selectivity (over 160-fold) against the related enzymes MAO-A and MAO-B. researchgate.net The basic piperidine side chain was found to be critical for this inhibitory activity. researchgate.net
| Compound Series | Specific Derivative | LSD1 Potency | Selectivity | Reference |
|---|---|---|---|---|
| Indole-5-yl-cyclopropane amine | Compound 9 (with piperidine) | IC50 = 24.4 nM | Not specified | nih.gov |
| 3-(Piperidin-4-ylmethoxy)pyridine | Most potent analogs | Ki = 29 nM | >160-fold vs MAO-A/B | researchgate.net |
Bruton's Tyrosine Kinase (Btk) Inhibition
Bruton's tyrosine kinase (Btk) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.
A series of potent, reversible Btk inhibitors have been developed based on an 8-amino-imidazo[1,5-a]pyrazine scaffold. Within this series, compounds incorporating a piperidine ring demonstrated excellent enzymatic and cellular potency. researchgate.net For example, specific compounds from this series (compounds 1 , 2 , and 3 ) were highlighted for their impressive Btk inhibition, with one achieving an IC50 value of 0.27 nM. researchgate.net The selectivity of these inhibitors is driven by specific hydrogen bonding interactions with the kinase hinge region and hydrophobic interactions in the back pocket. researchgate.net
Another approach has focused on developing covalent Btk inhibitors from a piperazinone hit. By introducing an electrophilic "warhead" to target a cysteine residue (Cys481) in the enzyme's active site, researchers developed an irreversible inhibitor series with excellent kinase selectivity and potent activity in whole blood cellular assays. nih.gov
| Compound Series | Specific Derivative | Btk IC50 (nM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 8-amino-imidazo[1,5-a]pyrazine | Compound 1 | 0.27 | Reversible | researchgate.net |
| Piperazinone-based | Compound 42 | Not specified, but potent | Covalent (Irreversible) | nih.gov |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Selective MAO inhibitors are used in the treatment of depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B).
A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds were more effective at inhibiting MAO-B than MAO-A. researchgate.net The most potent MAO-B inhibitor, compound S5 , which has a 3-chloro substitution, demonstrated an IC50 value of 0.203 µM. researchgate.net This compound also showed the highest selectivity for MAO-B over MAO-A, with a selectivity index (SI) of 19.04. researchgate.net Kinetic studies revealed that it acts as a competitive and reversible inhibitor. researchgate.net
In another series, piperazine-substituted chalcones were evaluated as MAO inhibitors. These compounds also showed a preference for MAO-B. The most active compounds, PC10 (with a fluoro group) and PC11 (with a trifluoromethyl group), had IC50 values of 0.65 µM and 0.71 µM, respectively, for MAO-B. These were also found to be reversible and competitive inhibitors.
| Compound Series | Specific Derivative | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
|---|---|---|---|---|---|
| Pyridazinobenzylpiperidine | S5 (3-Cl) | 3.857 | 0.203 | 0.05 | researchgate.net |
| Piperazine-substituted chalcone | PC10 (-F) | >10 | 0.65 | <0.065 | |
| Piperazine-substituted chalcone | PC11 (-CF3) | >10 | 0.71 | <0.071 |
Casein Kinase 2 Alpha (CSNK2A) Potency and Modulation
Casein Kinase 2 (CK2, also known as CSNK2) is a serine/threonine kinase that is constitutively active and implicated in cell growth, proliferation, and survival. Its upregulation is linked to many types of cancer, making it an attractive therapeutic target.
While direct studies on 1-(piperidin-3-yl)piperazine are limited, related heterocyclic scaffolds that often incorporate piperidine or piperazine moieties are prominent in the development of CSNK2A inhibitors. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for instance, has been extensively explored for developing selective kinase inhibitors. Optimization of this scaffold led to the identification of highly potent and selective CSNK2 inhibitors. One such macrocyclic derivative, IC20 (31) , displayed a high in vitro potency with a dissociation constant (KD) of 12 nM and was exclusively selective for CK2. researchgate.net However, the carboxylic acid moiety required for this high potency limited its cellular activity to the low micromolar range. researchgate.net
Another important class of CSNK2 inhibitors is based on a tricyclic quinoline (B57606) structure. The clinical candidate CX-4945 (silmitasertib) belongs to this class and interacts with the ATP-binding site of the kinase. mdpi.com Structure-activity relationship studies on these quinoline analogs have led to the discovery of highly potent inhibitors, demonstrating the value of this scaffold in targeting CSNK2A.
| Scaffold | Specific Derivative | CSNK2A Potency | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (macrocycle) | IC20 (31) | KD = 12 nM | Highly potent and exclusively selective for CK2 in vitro. | researchgate.net |
| Tricyclic Quinoline | CX-4945 (Silmitasertib) | Potent, clinical candidate | Interacts with the ATP-binding site; serves as a basis for further inhibitor design. | mdpi.com |
Based on the current scientific literature, there is no available research specifically detailing the inhibitory activity of the compound This compound on the Nucleotide-Binding Oligomerization Domain Leucine Rich Repeat and Pyrin Domain Containing Protein 3 (NLRP3) inflammasome.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. mdpi.comnih.gov Consequently, the development of NLRP3 inhibitors is a significant area of pharmaceutical research. nih.govnih.gov The most extensively studied inhibitor is MCC950, a potent and specific small-molecule inhibitor that targets the NLRP3 protein directly, preventing its activation and the subsequent release of inflammatory cytokines. researchgate.netinvivogen.com
Research into NLRP3 inhibitors has explored a wide range of chemical scaffolds, including sulfonylureas, pyridazine (B1198779) derivatives, and others, with the goal of improving potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov These studies often involve the synthesis and evaluation of numerous analogues to establish structure-activity relationships. researchgate.net However, a comprehensive search of existing research reveals no studies that have specifically investigated or reported on the activity of this compound or its direct derivatives as inhibitors of the NLRP3 inflammasome.
While the piperazine and piperidine rings are common structural motifs in medicinal chemistry and are present in various biologically active compounds, their specific combination in this compound has not been associated with NLRP3 inhibition in published findings. mdpi.comnih.gov Therefore, no data tables or detailed research findings on this particular compound's effect on the NLRP3 inflammasome can be provided at this time.
Structure Activity Relationship Sar and Structural Optimization
Impact of Substituent Effects on Biological Activity and Selectivity
Substitutions on the aryl ring, typically attached to the piperazine (B1678402) nitrogen, have a profound impact on the biological activity of these compounds. Research has shown that both the type of substituent and its position on the ring are critical determinants of efficacy and selectivity. For instance, in the context of androgen receptor (AR) antagonists, ortho-substituted phenyl groups on the piperazine moiety have been associated with moderate to strong cytotoxic activities against certain cancer cell lines. mdpi.com
The introduction of specific atoms, such as halogens, can also dramatically influence activity. In a series of analogues of KN-62, a P2X7 receptor antagonist, the presence of a fluorine atom at the para position of the phenyl ring resulted in the most potent compound. nih.gov Conversely, substituting the fluorine with other halogens like chlorine or iodine at the same position led to a significant decrease in activity. nih.gov Moving the fluorine to the ortho position also reduced potency, highlighting the sensitivity of the receptor to the precise placement of substituents. nih.gov
| Compound Series | Target | Substitution Pattern | Effect on Activity |
|---|---|---|---|
| Arylpiperazine Derivatives | Androgen Receptor (AR) | Ortho-substituted phenyl | Moderate to strong cytotoxic and antagonistic potency mdpi.com |
| KN-62 Analogues | P2X7 Receptor | p-Fluoro | Most potent compound in the series nih.gov |
| o-Fluoro | 3-fold reduction in potency compared to p-fluoro nih.gov | ||
| p-Chloro or p-Iodo | Dramatic decrease in activity nih.gov |
The heterocyclic head group, in this case, the piperidin-3-yl moiety, is another critical component for biological activity. Modifications to this part of the molecule can lead to significant changes in receptor affinity and functional activity. For example, replacing a piperazine ring with a piperidine (B6355638) ring can drastically alter the affinity for certain receptors. nih.gov In one study, derivatives containing a piperidine core showed significantly higher affinity for the sigma-1 receptor compared to those with a 4-(pyridin-4-yl)piperazin-1-yl core. nih.gov This suggests that the specific nature of the heterocyclic ring is a key determinant for binding to this particular target.
Furthermore, studies on arylpiperazine derivatives have shown that replacing the arylpiperazine group with other heterocyclic systems can result in a loss of cytotoxic activity. mdpi.com This indicates that both the piperazine nitrogen atoms and the substituted aryl group are crucial for the binding and biological effect of these compounds. mdpi.com
Role of Linker Length and Flexibility in Receptor Binding
The linker connecting the piperidinyl and piperazine rings, or connecting the core scaffold to other functional groups, is a key determinant of how the molecule fits into a receptor's binding pocket. The length and flexibility of this linker can influence the orientation of the key pharmacophoric elements, thereby affecting binding affinity and activity.
Stereochemical Influences on Pharmacological Profiles
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the interaction between a drug molecule and its biological target. Since the 1-(piperidin-3-yl)piperazine scaffold contains a chiral center at the 3-position of the piperidine ring, its enantiomers can exhibit different pharmacological profiles. The differential binding of enantiomers to a receptor can result in one being more active, having a different type of activity (e.g., agonist vs. antagonist), or being metabolized differently.
The importance of stereochemistry is well-documented for many classes of compounds. For instance, methylphenidate and its analogues, which often contain piperidine or piperazine-like structures, have two chiral centers, leading to four possible enantiomers with distinct pharmacokinetics and receptor binding profiles. wikipedia.org In the development of novel muscarinic antagonists, enantioselective inhibition was observed, with the (S)-enantiomer of a lead compound showing greater potency than the (R)-enantiomer. nih.gov These examples underscore the necessity of considering stereochemistry in the design and evaluation of this compound derivatives to optimize their therapeutic potential.
Correlations between Physicochemical Properties and Biological Activity
The physicochemical properties of a molecule, such as lipophilicity, play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptor. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent versus a polar one.
For a series of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein, a correlation was observed between the P-gp inhibitory potency (expressed as pIC50) and the calculated logP values of the ligands. nih.gov This suggests that for this particular target, a certain degree of lipophilicity is required for optimal activity. The physicochemical properties of piperazine derivatives, in general, are known to influence their ability to cross biological membranes and their distribution throughout the body. researchgate.net Therefore, optimizing properties like lipophilicity is a key aspect of lead optimization to ensure that a compound not only binds to its target with high affinity but also possesses favorable pharmacokinetic properties.
| Compound Class | Physicochemical Property | Biological Activity | Correlation |
|---|---|---|---|
| Benzophenone-type P-gp Inhibitors | Lipophilicity (cLogP) | P-gp Inhibitory Potency (pIC50) | Positive correlation observed nih.gov |
| Piperazine Derivatives | Lipophilicity, Molecular Weight, Polarity | Absorption and Distribution | Influences ability to cross biological membranes researchgate.net |
Pharmacophore Development for Targeted Ligand Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. nih.gov By understanding the key features required for receptor binding, new ligands can be designed with improved potency and selectivity. nih.gov
The piperazine moiety is frequently incorporated into pharmacophore models due to its ability to act as a basic and hydrophilic group, or as a scaffold to correctly position other pharmacophoric elements. nih.gov For instance, a pharmacophore model for sigma-1 receptor ligands identified the piperidine nitrogen atom as a positive ionizable functionality, a 4-phenylpiperazine tail as a primary hydrophobic group, and a benzyl (B1604629) moiety as a secondary hydrophobic group. nih.gov Such models serve as a guide for the design of new compounds. Ligand-based pharmacophore modeling, which utilizes the chemical features of known active compounds, has been successfully employed to discover novel inhibitors for various targets. nih.gov This approach allows for the virtual screening of large compound libraries to identify new molecules with the desired pharmacophoric features, accelerating the drug discovery process.
Computational Chemistry and Molecular Modeling Applications
Ligand-Receptor Docking Simulations for Binding Mode Elucidation
Ligand-receptor docking simulations are a cornerstone of computational drug design, providing insights into how a molecule like 1-(piperidin-3-yl)piperazine or its derivatives might bind to a target protein. These simulations predict the preferred orientation of a ligand within the binding site of a receptor, which is crucial for understanding its biological activity.
For derivatives of the piperidine (B6355638)/piperazine (B1678402) scaffold, docking studies have been instrumental in elucidating their binding modes with various receptors. For instance, in studies involving the Sigma 1 Receptor (S1R), docking analyses have been performed using crystal structures of the receptor to understand the interactions of novel ligands. nih.govrsc.org These simulations often involve a multi-step process, starting with a rigid docking followed by more flexible methods like Induced Fit Docking (IFD), which allows for conformational changes in the receptor's side chains upon ligand binding. nih.gov This approach provides a more accurate representation of the complex and helps rationalize the observed binding affinities. nih.gov
Similarly, molecular docking has been employed to investigate the binding of piperazine-derived compounds to other targets, such as the peroxisome proliferator-activated receptor gamma (PPARγ), where the piperazine scaffold showed favorable interactions with key residues in the ligand-binding domain. pharmaceuticaljournal.net These studies help to visualize and analyze the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govpharmaceuticaljournal.net
Identification of Key Amino Acid Residues and Interaction Hotspots
A primary outcome of docking simulations is the identification of specific amino acid residues that are critical for ligand binding. These "hotspots" are regions in the binding pocket that contribute significantly to the binding affinity and selectivity.
For piperidine/piperazine-based compounds targeting the S1R, computational studies have successfully identified several key residues. nih.gov Docking poses revealed that the protonated nitrogen atom of the piperidine or piperazine ring is crucial for anchoring the ligand in the binding site. nih.gov Specific interactions identified include:
A bidentate salt bridge involving the piperidine nitrogen and the carboxylate groups of Glu172 and Asp126 . nih.gov
A hydrogen bond between the ligand and the side chain of Glu172 , which further reinforces the binding. nih.gov
A π-cation interaction between the ionized nitrogen atom of the ligand and the aromatic ring of Phe107 . nih.gov
Beyond these polar interactions, hydrophobic contacts with a network of amino acids, including Ile124 , Phe133 , Val152 , His154 , Val162 , and Trp164 , also play a significant role in stabilizing the complex. nih.gov Understanding these specific interactions is vital for structure-based drug design, as it allows chemists to modify the ligand to enhance its affinity and selectivity for the target receptor.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
While docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govresearchgate.net By simulating the movements of atoms in the complex, MD can validate the binding poses predicted by docking and provide deeper insights into the conformational changes that occur upon ligand binding. nih.govmdpi.com
These simulations confirm that the interactions identified in docking studies, such as hydrogen bonds and salt bridges, are maintained over time, reinforcing the proposed binding model. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to understand the structural requirements for potent receptor antagonism. mdpi.com
In a typical QSAR study, a dataset of compounds with known biological activities (e.g., IC50 or Ki values) is used. mdpi.com The three-dimensional structures of these molecules are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. mdpi.com Statistical methods are then employed to build a model that correlates these descriptors with the observed activity. mdpi.com
A successful QSAR model can:
Identify key structural features that enhance or diminish activity. For arylpiperazine derivatives targeting the 5-HT2A receptor, QSAR models have highlighted the importance of specific substituents on the aryl ring and the piperazine nitrogen for antagonist potency. mdpi.com
Predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. mdpi.com
The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of where bulky, electronegative, or hydrophobic groups are favored or disfavored, guiding the rational design of new, more potent analogs. mdpi.com
Predicting Binding Affinities and Selectivity Profiles
Computational methods are increasingly used to predict the binding affinity (often expressed as Ki or IC50 values) of ligands for their target receptors, as well as their selectivity for one receptor over another. nih.govnih.gov This is particularly important for scaffolds like this compound, which can interact with multiple receptor subtypes (e.g., dopamine (B1211576) and serotonin (B10506) receptors). ijrrjournal.com
Docking scores and binding free energy calculations, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), are common methods for predicting affinity. nih.gov While docking scores provide a rapid estimation, MM/PBSA analysis on snapshots from MD simulations can offer a more accurate prediction of the binding free energy (ΔG). nih.gov
Computational studies have helped rationalize the different affinity and selectivity profiles observed in piperidine and piperazine derivatives. For example, in a study of dual histamine (B1213489) H3 and sigma-1 receptor ligands, replacing a piperidine ring with a piperazine core led to a dramatic drop in affinity for the σ1R (Ki from 3.64 nM to 1531 nM), while largely maintaining affinity for the H3R. nih.gov Computational analysis suggested this was due to differences in the protonation state of the basic nitrogen atom at physiological pH. nih.gov Such insights are crucial for fine-tuning the selectivity profile of a lead compound.
Table 1: Computationally Studied Piperidine/Piperazine Derivatives and Their Receptor Affinities
| Compound | Target Receptor | Predicted Binding Affinity (Ki) | Computational Method |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | 3.2 nM nih.gov | Docking & MD Simulations |
| Compound with Piperidine Core | Sigma 1 Receptor (S1R) | 3.64 nM nih.gov | Molecular Modeling |
| Compound with Piperazine Core | Sigma 1 Receptor (S1R) | 1531 nM nih.gov | Molecular Modeling |
| Piperazine Derivative 6a | 5-HT1A Receptor | 1.28 nM tandfonline.com | Molecular Docking |
Table 2: Key Amino Acid Interactions for Piperidine/Piperazine Scaffolds Identified by Docking
| Receptor | Key Amino Acid Residues | Type of Interaction | Reference |
| Sigma 1 Receptor (S1R) | Glu172, Asp126 | Salt Bridge, Hydrogen Bond | nih.gov |
| Sigma 1 Receptor (S1R) | Phe107 | π-cation | nih.gov |
| Sigma 1 Receptor (S1R) | Ile124, Phe133, Trp164, etc. | Hydrophobic Contact | nih.gov |
Preclinical Research Applications and Potentials
Anticonvulsant Research in Preclinical Models
The piperazine (B1678402) nucleus is a core component in the design of various anticonvulsant agents. Research into 1,3,4-thiadiazole (B1197879) derivatives incorporating a piperazine moiety has indicated potential anticonvulsant properties. mdpi.com The structural flexibility of the piperazine ring is considered a key factor in its diverse pharmacological activities, including its potential application in the development of novel treatments for seizure disorders. researchgate.net
Antinociceptive Investigations in Preclinical Models
Derivatives of piperazine have been a significant focus of research for novel analgesic agents, particularly for neuropathic pain. nih.gov Preclinical studies have demonstrated that arylpiperazine derivatives can exhibit potent antinociceptive activities. nih.gov
In one study, specific arylpiperazine derivatives, namely 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone and 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone, showed strong analgesic effects in both the mouse writhing test and the hot plate test. nih.gov The former compound was also found to be active in models of formalin-induced pain and neuropathic pain without causing sedative side effects. nih.gov
Another area of investigation involves the development of dual-acting ligands that target multiple receptors involved in pain pathways. nih.gov Hybrid compounds containing a piperidine (B6355638) or piperazine core have been designed as antagonists for both the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors. nih.gov In vivo testing of selected lead compounds from this class demonstrated promising antinociceptive activity. nih.gov For instance, certain derivatives were shown to potentiate the antinociceptive effects of the opioid agonist loperamide (B1203769) in a mechanical nociceptive stimulus test in mice. nih.gov
Table 1: Antinociceptive Activity of Select Piperazine Derivatives
| Compound | Preclinical Model | Observed Effect |
|---|---|---|
| 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone | Mouse Writhing Test | >70% inhibition |
| 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone | Mouse Writhing Test | >70% inhibition |
| 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone | Mouse Hot Plate Test | 116.0% increase in latency |
| 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone | Mouse Hot Plate Test | 134.4% increase in latency |
Research into Antimicrobial Properties (Antibacterial, Antifungal, Antimycobacterial)
The piperazine scaffold is a key pharmacophore in the development of new antimicrobial agents. Numerous studies have synthesized and evaluated piperazine derivatives for their activity against a wide spectrum of pathogens, including bacteria, fungi, and mycobacteria. researchgate.net, researchgate.net, apjhs.com
Antimycobacterial Research: Derivatives of 1-(piperidin-3-yl)piperazine have been investigated for their potential against Mycobacterium tuberculosis. In one study, novel s-triazine derivatives incorporating a piperidinyl or piperazinyl moiety were synthesized and tested for in vitro activity against the M. tuberculosis H37Rv strain. researchgate.net One of the most potent compounds, 4-[4-(3,5-dimethylpiperidin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile, demonstrated a minimum inhibitory concentration (MIC) of 3.12 µg/mL, which is comparable to the standard drug ethambutol. researchgate.net Other compounds in the same series showed potency equal to pyrazinamide, with an MIC of 6.25 µg/mL. researchgate.net Further research has explored isoniazid-derived hydrazones featuring piperidine or piperazine rings as potential agents against both sensitive and isoniazid-resistant M. tuberculosis strains. mdpi.com
Antibacterial and Antifungal Research: A broad range of piperazine derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net, researchgate.net, manipal.edu, mdpi.com For example, a series of N,N′-disubstituted piperazines bearing a 1,3,4-thiadiazole moiety displayed notable antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com In another study, newly synthesized 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles were evaluated, with some compounds showing higher antifungal activity against Cladosporium cladosporoides and Aspergillus niger than the reference drug ketoconazole. nih.gov Similarly, novel piperazine derivatives have been screened against pathogenic strains such as Staphylococcus aureus, MRSA, Shigella flexineri, and Escherichia coli, with some compounds demonstrating potent bactericidal effects at low concentrations. ijcmas.com
Table 2: Antimycobacterial and Antimicrobial Activity of Select Piperazine/Piperidine Derivatives
| Compound Class | Target Organism | Activity (MIC) |
|---|---|---|
| s-Triazine piperidinyl derivative (5n) | M. tuberculosis H37Rv | 3.12 µg/mL |
| s-Triazine piperidinyl derivatives (5p, 5s, 5u) | M. tuberculosis H37Rv | 6.25 µg/mL |
| Piperazine derivative (RL-308) | Shigella flexineri | 2 µg/mL |
| Piperazine derivative (RL-308) | S. aureus | 4 µg/mL |
| 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazole (3g) | C. cladosporoides | Higher than Ketoconazole |
| 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazole (3h) | A. niger | Higher than Ketoconazole |
Antiviral Research Applications
The structural framework of piperazine and piperidine has been utilized in the development of novel antiviral agents. Research has particularly focused on inhibitors of HIV replication. google.com A series of piperazine-derived compounds were synthesized and evaluated as inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net Flexibility in the piperazine structure is believed to contribute to its potential as a scaffold for these inhibitors. researchgate.net Among the tested compounds, one derivative exhibited notable anti-HIV activity in a TZM-bl cell line assay, with an IC₅₀ value of 13.18 µg/mL. researchgate.net
Furthermore, diarylpyrimidine derivatives that incorporate a piperazine sulfonyl group have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Certain compounds in this class demonstrated high potency against drug-resistant HIV-1 variants, with EC₅₀ values in the low nanomolar range, proving more effective than reference drugs like Efavirenz and Nevirapine against specific mutant strains. nih.gov Research has also explored piperidine derivatives for activity against the influenza A virus, with some synthesized compounds showing effectiveness against the A/H1N1 strain in vitro. mdpi.com
Investigations in Antidiabetic Pathways (e.g., GLP-1R Modulation)
Heterocyclic compounds, including those with piperidine and piperazine structures, are being investigated for their potential in treating metabolic disorders like diabetes. nih.gov A key target in this area is the glucagon-like peptide-1 receptor (GLP-1R), which plays a role in regulating glucose levels and food intake. nih.gov Research has identified a piperidine derivative, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), that functions as a positive allosteric modulator (PAM) of the GLP-1R. nih.gov This compound demonstrated significant antidiabetic activity in preclinical in vivo models, suggesting its potential to improve glucose management. nih.gov
Research as Potential Antipsychotic Agents
The piperazine and piperidine scaffolds are integral to many antipsychotic drugs, primarily due to their ability to interact with key neurotransmitter receptors, such as dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT) receptors. ijrrjournal.com, nih.gov Research has focused on designing multi-target ligands that can modulate these receptors to achieve a better therapeutic profile for treating disorders like schizophrenia. rsc.org, nih.gov
A series of novel piperazine derivatives were designed as multi-receptor ligands with affinities for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. rsc.org Animal behavioral studies of a lead compound from this series showed that it could reverse behaviors induced by apomorphine (B128758) and MK-801, which are models relevant to psychosis. rsc.org This compound also showed potential for memory enhancement with a lower liability for common side effects like weight gain. rsc.org
Other studies have focused on optimizing aryl-piperidine derivatives to act as potent antagonists at both D₂ and 5-HT₂ₐ receptors. nih.gov One optimized compound demonstrated potent dual antagonism and showed good metabolic stability and an ability to penetrate the blood-brain barrier in mice. nih.gov The goal of this multi-target approach is to address both the positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects associated with older antipsychotics. tandfonline.com
Table 3: Receptor Binding Affinity and Functional Activity of Select Piperazine/Piperidine Derivatives
| Compound Class/ID | Target Receptor | Binding Affinity (Ki or EC₅₀) | Functional Activity |
|---|---|---|---|
| Arylpiperazine Derivatives (Compound 7b) | D₂ Receptor | EC₅₀ = 0.9 nmol/L | Agonist |
| Arylpiperazine Derivatives (Compound 7b) | D₃ Receptor | EC₅₀ = 19 nmol/L | Agonist |
| Arylpiperazine Derivatives (Compound 7b) | 5-HT₁ₐ Receptor | EC₅₀ = 2.3 nmol/L | Agonist |
| Arylpiperazine Derivatives (Compound 34c) | D₂ Receptor | EC₅₀ = 3.3 nmol/L | Agonist |
| Arylpiperazine Derivatives (Compound 34c) | D₃ Receptor | EC₅₀ = 10 nmol/L | Agonist |
| Arylpiperazine Derivatives (Compound 34c) | 5-HT₁ₐ Receptor | EC₅₀ = 1.4 nmol/L | Agonist |
| Arylpiperazine Derivative (Compound 9b) | 5-HT₁ₐ Receptor | Ki = 23.9 nM | Not specified |
| Arylpiperazine Derivative (Compound 9b) | 5-HT₂ₐ Receptor | Ki = 39.4 nM | Not specified |
Antiproliferative Activity in Cancer Cell Lines
The hybridization of a piperazine moiety with other pharmacophoric fragments has yielded compounds with significant antiproliferative activity against various cancer cell lines. nih.gov, unipa.it, nih.gov
A novel series of piperazine-substituted pyranopyridines was synthesized and evaluated for anticancer properties. nih.gov Several of these compounds demonstrated antiproliferative effects at micromolar and submicromolar concentrations against a range of tumor cell lines, including leukemic (K562) and cervical cancer (HeLa) cells. nih.gov The mechanism of cytotoxicity was found to involve the induction of apoptosis. nih.gov
In another study, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds were developed. unipa.it, nih.gov These molecules were tested under the National Cancer Institute's DTP-NCI60 program and showed potent antiproliferative activity, particularly against the renal cell carcinoma (RCC) cell line UO-31. unipa.it, nih.gov Two compounds from this series were highly effective at inhibiting cancer cell growth with low cytotoxicity. unipa.it, nih.gov
Development as Chemical Probes for Biological Systems
The unique structural scaffold of this compound, which combines both piperidine and piperazine rings, has positioned it as a valuable starting point for the development of chemical probes. These molecular tools are instrumental in preclinical research for investigating the roles of various biological targets within complex physiological and pathological systems. The adaptability of this scaffold allows for systematic structural modifications, enabling the fine-tuning of affinity and selectivity for specific receptors and transporters in the central nervous system (CNS).
Derivatives of the this compound core are frequently explored for their interactions with a range of neurotransmitter receptors, reflecting the broad utility of the piperazine and piperidine moieties in neuropharmacology. ijrrjournal.com Research has particularly focused on their potential to modulate dopaminergic and serotonergic pathways, which are implicated in numerous neurological and psychiatric conditions.
The development of these compounds as chemical probes often involves structure-activity relationship (SAR) studies to understand how different chemical modifications influence their binding affinity and functional activity at various receptors. For instance, the introduction of different substituents on the piperazine or piperidine rings can significantly alter a compound's receptor interaction profile.
One of the key applications of these derivatives is in the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. nih.gov By incorporating a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the structure of a high-affinity ligand, researchers can non-invasively visualize and quantify the distribution and density of specific receptors or transporters in the living brain. This provides invaluable insights into disease mechanisms and can aid in the development of novel therapeutics.
While direct and extensive research on this compound as a chemical probe is not widely published, the extensive body of work on closely related piperidine and piperazine derivatives provides a strong basis for its potential in this area. The following tables summarize representative data from studies on various derivatives, illustrating the scaffold's utility in generating probes for different CNS targets.
Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Phenylacetamide Derivative | Sigma-1 (σ1) | 181 | nih.gov |
| SLV313 | Dopamine D2 | High Affinity | ijrrjournal.com |
| SLV313 | Dopamine D3 | High Affinity | ijrrjournal.com |
| SLV313 | Serotonin 5-HT1A | High Affinity | ijrrjournal.com |
| 1-Arylpiperazine Derivative 16 | Serotonin 5-HT7 | 24.5 | oup.com |
| 1-Arylpiperazine Derivative 20 | Serotonin 5-HT7 | 8.2 | oup.com |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | 3.2 | nih.gov |
This table presents data for derivatives of the core piperazine structure to illustrate the potential of this chemical class as receptor probes.
Table 2: Functional Activity of Selected Piperazine Derivatives
| Compound | Target Receptor | Functional Activity | Reference |
| SLV313 | Serotonin 5-HT1A | Full Agonist | ijrrjournal.com |
| SLV313 | Dopamine D2 | Full Antagonist | ijrrjournal.com |
| SLV313 | Dopamine D3 | Full Antagonist | ijrrjournal.com |
| 1-Arylpiperazine Derivative 16 | Serotonin 5-HT7 | Partial Agonist | oup.com |
| 1-Arylpiperazine Derivative 20 | Serotonin 5-HT7 | Full Agonist | oup.com |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | Agonist | nih.gov |
This table showcases the functional activities of various piperazine derivatives, highlighting their utility in probing receptor function.
The data presented in these tables, though not exclusively for this compound, underscore the significant potential of its structural framework in the generation of selective and high-affinity chemical probes. These tools are critical for dissecting the complex neurobiology of the CNS and for the initial stages of drug discovery programs targeting neurological and psychiatric disorders. The continued exploration of this and related scaffolds is likely to yield novel probes with enhanced properties for biological investigation.
Emerging Research Directions and Future Perspectives
Exploration of Novel Biological Targets for 1-(PIPERIDIN-3-YL)PIPERAZINE Derivatives
Research into derivatives of the this compound scaffold is actively expanding beyond traditional targets. While its role in modulating dopaminergic and serotoninergic pathways is well-established, new investigations are exploring its potential in other areas of unmet medical need. The core structure is being adapted and tested against a variety of enzymes and receptors implicated in neurodegenerative diseases, metabolic disorders, and oncology.
A significant area of exploration is neurodegenerative diseases like Alzheimer's. Derivatives are being designed to interact with targets such as β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-β plaques. nih.gov Concurrently, there is a focus on inhibiting monoamine oxidase B (MAO-B), which is linked to neuroinflammation and oxidative stress in the brain. researchgate.net The design of ligands that can simultaneously interact with multiple targets, such as cholinesterases (AChE and BChE) and BACE-1, represents a key strategy in this field. nih.govnih.gov
Furthermore, researchers are investigating novel targets for psychiatric disorders. For instance, some derivatives have been synthesized to target the histamine (B1213489) H3 receptor in combination with dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors, aiming to address cognitive deficits associated with schizophrenia. nih.govrsc.org The table below summarizes some of the novel biological targets currently under investigation for derivatives based on piperidine (B6355638) and piperazine (B1678402) scaffolds.
Table 1: Novel Biological Targets for Piperazine and Piperidine Derivatives
| Target Class | Specific Target | Therapeutic Area |
|---|---|---|
| Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | |
| Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | |
| β-secretase 1 (BACE-1) | Neurodegenerative Diseases | |
| Receptors | Histamine H3 Receptor | Psychiatric Disorders |
| Dopamine Receptors (D2, D3) | Psychiatric/Neurological Disorders | |
| Serotonin Receptors (5-HT1A, 5-HT2A) | Psychiatric/Neurological Disorders | |
| Other | Amyloid-β (Aβ) Aggregation | Neurodegenerative Diseases |
Advanced Synthetic Methodologies for Enhanced Structural Diversity
To explore the full potential of the this compound scaffold, chemists are developing advanced synthetic methodologies aimed at creating a wider range of structurally diverse derivatives. These methods are designed to be more efficient, versatile, and allow for precise control over the final molecular architecture.
Modern synthetic strategies are moving beyond traditional N-alkylation and reductive amination. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are being employed to efficiently form the N-aryl bond of the piperazine ring, even with sterically hindered or electron-rich aryl chlorides. nih.govorganic-chemistry.org This allows for the incorporation of a broad array of aromatic and heteroaromatic systems.
Furthermore, transition-metal-catalyzed cyclization reactions are being utilized to construct the core piperazine or piperidine rings from various precursors. organic-chemistry.orgnih.gov For example, gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates can produce tetrahydropyrazines, which are structurally related to piperazines. organic-chemistry.org Multicomponent reactions are also gaining traction as they allow for the assembly of complex molecules in a single step from simple starting materials, significantly increasing synthetic efficiency and the potential for structural novelty. researchgate.net Other innovative approaches include visible-light-promoted decarboxylative annulation protocols to produce substituted piperazines under mild conditions. organic-chemistry.org These advanced methods are crucial for generating large libraries of compounds necessary for screening against new biological targets.
Table 2: Advanced Synthetic Methods for Piperazine/Piperidine Scaffolds
| Methodology | Description | Advantage |
|---|---|---|
| Pd-catalyzed Buchwald-Hartwig Coupling | Forms N-aryl bonds between piperazine and (hetero)aromatic halides. nih.gov | High efficiency, broad substrate scope. |
| Gold-Catalyzed Cyclization | Constructs the heterocyclic ring from acyclic precursors like propargyl units and diamines. organic-chemistry.org | High regio- and stereochemical control. |
| Visible-Light Photoredox Catalysis | Uses light to initiate radical cyclization, forming the piperazine ring from a glycine-based diamine and an aldehyde. organic-chemistry.org | Mild reaction conditions, operational simplicity. |
| Intramolecular Radical Cyclization | Forms polysubstituted piperidines from 1,6-enynes via a complex radical cascade. nih.gov | Access to complex substitution patterns. |
Integration of Multi-Omics Data for Mechanism of Action Elucidation
A forward-looking approach in understanding the complex biological effects of this compound derivatives involves the integration of multi-omics data. This strategy combines large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a drug's mechanism of action. nih.gov By analyzing how a compound affects global gene expression, protein levels, and metabolic profiles within a biological system, researchers can move beyond a single-target view to a systems-level understanding.
For complex diseases, this approach is invaluable for identifying not only the primary targets but also off-target effects, downstream signaling cascades, and potential biomarkers for efficacy or toxicity. researchgate.netnih.gov For example, treating cells or animal models with a novel derivative and subsequently analyzing changes in the transcriptome and proteome can reveal which cellular pathways are most significantly perturbed. nih.gov This can confirm the engagement of the intended target and uncover previously unknown mechanisms.
While the application of multi-omics to specifically study this compound derivatives is still an emerging area, the methodologies are well-established in translational medicine. nih.gov The future of drug development with this scaffold will likely involve using multi-omics data to better stratify patient populations, predict treatment responses, and gain deeper insights into the intricate molecular interactions that underlie a compound's therapeutic effect. researchgate.net
Development of Multi-Target Directed Ligands Based on the Scaffold
The development of multi-target directed ligands (MTDLs) is one of the most promising research directions for the this compound scaffold. columbia.edu Complex multifactorial diseases, such as Alzheimer's disease and schizophrenia, involve the dysregulation of multiple biological pathways. nih.govnih.gov MTDLs are single chemical entities designed to modulate several disease-relevant targets simultaneously, which can offer a more effective therapeutic approach than single-target agents. columbia.edujneonatalsurg.com
The inherent structural features of the this compound core make it an excellent starting point for designing MTDLs. The two distinct heterocyclic rings can be functionalized independently to interact with different biological targets.
For Alzheimer's Disease: Researchers are designing derivatives that concurrently inhibit acetylcholinesterase (AChE), β-secretase-1 (BACE-1), and the aggregation of amyloid-β peptides. nih.govnih.govjneonatalsurg.com By combining these activities into one molecule, these compounds aim to address both symptomatic and disease-modifying aspects of Alzheimer's.
For Schizophrenia: The MTDL strategy is being used to create compounds with a balanced affinity profile for multiple neurotransmitter receptors. nih.govrsc.org For example, a single derivative might act on dopamine D2, serotonin 5-HT1A and 5-HT2A, and histamine H3 receptors. nih.govresearchgate.net This polypharmacological approach aims to treat a wider range of symptoms while potentially reducing the side effects associated with drugs that have a less optimized receptor-binding profile. nih.govrsc.org
This rational design strategy represents a paradigm shift from the traditional "one-molecule, one-target" approach to a more holistic method for treating complex illnesses. jneonatalsurg.com
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR confirm structural integrity (e.g., piperazine N–H protons at δ 2.5–3.5 ppm, piperidine ring protons at δ 1.5–2.2 ppm) .
- LC-MS : Electrospray ionization (ESI) in positive mode detects molecular ions (e.g., [M+H] at m/z 169.2) and monitors purity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 230–260 nm) resolve impurities (<0.5%) .
How do structural modifications to the piperazine-piperidine framework influence receptor binding selectivity?
Advanced
Modifications alter steric bulk , electronic distribution , and hydrogen-bonding capacity :
What computational modeling approaches are suitable for predicting the biological activity of this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to target receptors (e.g., dopamine D, 5-HT). Validate with crystallographic data if available .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict IC values .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
What are the stability profiles of this compound under various storage conditions?
Q. Basic
- Solid state : Stable for >12 months at –20°C (argon atmosphere). Degrades by 5–10% at 25°C/humidity (HPLC monitoring) .
- Solution phase : Aqueous solutions (pH 7.4) degrade <5% over 48 hours; acidic/basic conditions (pH <3 or >10) accelerate hydrolysis .
How can researchers resolve contradictions in reported biological activity data across different assay systems?
Q. Advanced
- Assay validation : Compare results from cell-based (e.g., HEK293) vs. tissue-based (e.g., rat aorta) systems. Discrepancies may arise from receptor isoform expression differences .
- Purity verification : Confirm compound integrity via LC-MS; impurities >1% can skew EC values .
- Control benchmarking : Use reference standards (e.g., 1-(3-chlorophenyl)piperazine) to normalize cross-study comparisons .
What are the known solubility and formulation challenges associated with this compound?
Q. Basic
- Solubility : Poor aqueous solubility (0.1–0.5 mg/mL in PBS). Improve via salt formation (e.g., hydrochloride) or co-solvents (10% DMSO/PEG 400) .
- Formulation : Nanoemulsions (50–100 nm particles) enhance bioavailability by 3–5× in rodent models .
What strategies are effective in designing SAR studies for piperazine-piperidine hybrids?
Q. Advanced
- Scaffold diversification : Synthesize analogs with varying ring sizes (e.g., morpholine vs. piperazine) and substituents (e.g., halogens, methoxy) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (piperazine N) and hydrophobic regions (piperidine C3) using MOE software .
- In vivo correlation : Measure plasma half-life (t) and brain-to-plasma ratios in PK studies to link structural features to efficacy .
What safety considerations and handling protocols are essential when working with this compound?
Q. Basic
- Toxicity : LD (rat, oral) >500 mg/kg; wear nitrile gloves and lab coats. Avoid inhalation (use fume hoods) .
- Storage : Keep in amber vials at –20°C, desiccated. Label with CAS No. and hazard symbols .
How do stereochemical factors influence the pharmacokinetic properties of this compound derivatives?
Q. Advanced
- Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column) to isolate R- and S-forms.
- PK profiling : The R-enantiomer shows 2× higher C than S-enantiomer in rat plasma due to CYP3A4 metabolic stability .
- Docking analysis : S-enantiomers exhibit stronger π-π stacking with aromatic residues in target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
